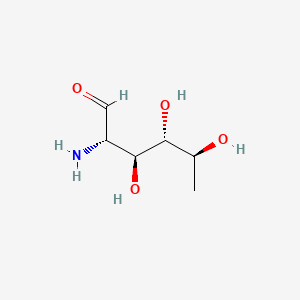

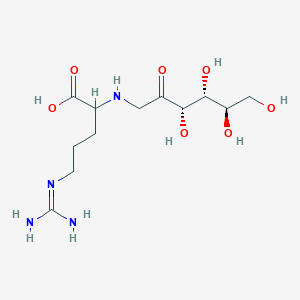

![molecular formula C16H14ClF3N4O2 B607630 5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one CAS No. 2304549-73-1](/img/structure/B607630.png)

5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one

Übersicht

Beschreibung

GFB-8438 is a small molecule inhibitor specifically targeting the transient receptor potential canonical 5 (TRPC5) ion channel. This compound has shown promise in the treatment of various diseases, particularly those related to kidney function, such as focal segmental glomerulosclerosis .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a tool compound to study the structure and function of TRPC5 channels

Biology: Helps in understanding the role of TRPC5 in cellular signaling and its implications in various physiological processes

Medicine: Shows promise in treating kidney diseases, particularly focal segmental glomerulosclerosis, by inhibiting TRPC5 channels

Industry: Potential applications in developing new therapeutic agents targeting TRPC5 for various diseases

Wirkmechanismus

GFB-8438 exerts its effects by binding to the voltage sensor-like domain of the TRPC5 channel, thereby inhibiting its activity. This binding prevents the influx of calcium ions through the channel, which is crucial for various cellular processes. The inhibition of TRPC5 by GFB-8438 has been shown to protect kidney cells from injury and reduce proteinuria in animal models .

Biochemische Analyse

Biochemical Properties

GFB-8438 plays a crucial role in biochemical reactions by selectively inhibiting TRPC5 and TRPC4 channels. The compound exhibits an IC50 of 0.18 μM for hTRPC5 and 0.29 μM for hTRPC4 . GFB-8438 interacts with these channels by binding to their ligand-binding pockets, thereby preventing the influx of calcium ions and modulating cellular calcium signaling . This selective inhibition is essential for studying the physiological and pathological roles of TRPC channels in various tissues.

Cellular Effects

GFB-8438 has been shown to exert significant effects on various cell types and cellular processes. In mouse podocytes, pretreatment with GFB-8438 effectively blocked synaptopodin loss and cytoskeletal remodeling induced by protamine sulfate . This indicates that GFB-8438 can protect podocytes from injury and maintain their structural integrity. Additionally, the compound influences cell signaling pathways by inhibiting calcium influx through TRPC5 and TRPC4 channels, which can affect gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of GFB-8438 involves its binding interactions with TRPC5 and TRPC4 channels. The compound binds to the ligand-binding pockets of these channels, leading to their inhibition . This binding prevents the opening of the channels and the subsequent influx of calcium ions, thereby modulating calcium-dependent signaling pathways. GFB-8438’s selective inhibition of TRPC5 and TRPC4 channels is crucial for understanding their roles in various physiological and pathological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GFB-8438 have been observed to change over time. The compound has demonstrated stability and efficacy in both in vitro and in vivo studies. For instance, in a hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of focal segmental glomerulosclerosis (FSGS), GFB-8438 significantly reduced total protein and albumin concentrations in urine over a three-week period . This indicates that GFB-8438 maintains its inhibitory effects on TRPC5 and TRPC4 channels over time, contributing to its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of GFB-8438 vary with different dosages in animal models. In the DOCA-salt rat model of FSGS, a dosage of 30 mg/kg administered subcutaneously daily for three weeks resulted in a significant reduction in urine protein concentrations . Additionally, pharmacokinetic analysis in Sprague Dawley rats showed that a dosage of 1 mg/kg administered intravenously resulted in a clearance rate of 31 mL/min/kg, a volume of distribution of 1.17 L/kg, and a half-life of 0.5 hours . These findings highlight the importance of dosage optimization for achieving desired therapeutic effects while minimizing potential adverse effects.

Metabolic Pathways

GFB-8438 is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s selective inhibition of TRPC5 and TRPC4 channels affects calcium signaling pathways, which are critical for numerous cellular processes . By modulating these pathways, GFB-8438 can influence metabolic flux and metabolite levels, contributing to its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, GFB-8438 is transported and distributed through interactions with specific transporters and binding proteins. The compound’s selective inhibition of TRPC5 and TRPC4 channels affects its localization and accumulation in target tissues . Understanding the transport and distribution mechanisms of GFB-8438 is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

GFB-8438’s subcellular localization is primarily associated with its target TRPC5 and TRPC4 channels. The compound’s binding interactions with these channels direct it to specific compartments or organelles where it exerts its inhibitory effects . This targeted localization is crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GFB-8438 involves multiple steps, starting from commercially available starting materials.

Industrial Production Methods

Industrial production of GFB-8438 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

GFB-8438 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of GFB-8438 include various halogenating agents, reducing agents, and catalysts. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions involving GFB-8438 are typically derivatives with enhanced selectivity and potency against TRPC5. These derivatives are further tested for their biological activity and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

GFB-9289: Another TRPC5 inhibitor with a similar pyridazinone core

GFB-8749: A related compound with modifications to enhance selectivity and potency

Clemizole: A benzimidazole derivative that also inhibits TRPC5 but with different binding characteristics.

HC-070: Another TRPC5 inhibitor with distinct binding sites and mechanisms.

Uniqueness of GFB-8438

GFB-8438 stands out due to its high selectivity and potency against TRPC5, with minimal activity against other TRP family members and ion channels. This selectivity makes it a valuable tool for studying TRPC5 function and a promising candidate for therapeutic development .

Eigenschaften

IUPAC Name |

5-chloro-4-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N4O2/c17-14-12(7-21-22-15(14)26)23-5-6-24(13(25)9-23)8-10-3-1-2-4-11(10)16(18,19)20/h1-4,7H,5-6,8-9H2,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITRKIWBJVJRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C2=C(C(=O)NN=C2)Cl)CC3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of GFB-8438?

A1: GFB-8438 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. [] While the exact binding mechanism is not described in the provided abstracts, it is known that TRPC5 channels are non-selective cation channels permeable to Ca2+. By inhibiting TRPC5, GFB-8438 likely reduces Ca2+ influx into cells, thereby modulating downstream signaling pathways involved in actin remodeling and cell migration. [] This mechanism is particularly relevant in podocytes, cells crucial for kidney filtration, where TRPC5 overactivity is implicated in proteinuric kidney diseases like Focal Segmental Glomerulosclerosis (FSGS). []

Q2: What evidence supports the efficacy of GFB-8438 in treating proteinuric kidney disease?

A2: The research highlights the efficacy of GFB-8438 in both in vitro and in vivo models of proteinuric kidney disease. In vitro, GFB-8438 protected mouse podocytes from injury induced by protamine sulfate, a known inducer of podocyte damage. [] More significantly, in vivo studies using a hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of FSGS demonstrated that GFB-8438 significantly reduced both total protein and albumin concentrations in urine. [] This reduction in proteinuria suggests that GFB-8438 could be a promising therapeutic agent for treating proteinuric kidney diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

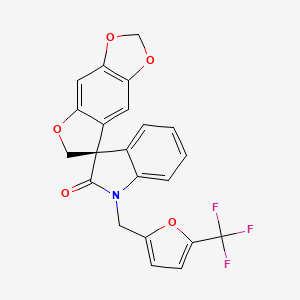

![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)

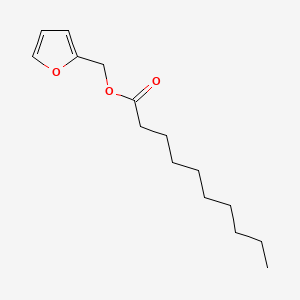

![6-[2-Chloro-4-(6-Methylpyrazin-2-Yl)phenyl]-8-Ethyl-2-{[2-(1-Methylpiperidin-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607550.png)

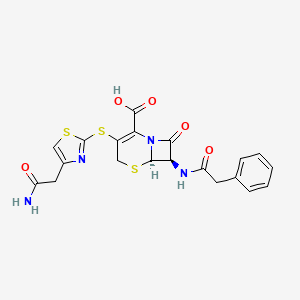

![6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B607551.png)

![3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B607554.png)

![(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone](/img/structure/B607559.png)

![(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B607560.png)